molecular formula C8H13NO3 B14765993 3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid

3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid

Cat. No.: B14765993
M. Wt: 171.19 g/mol
InChI Key: MDOWLVRACOMRND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-(2-methyl-5-oxopyrrolidin-2-yl)propanoic acid with methylating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-5-oxopyrrolidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 1-position of the pyrrolidine ring can affect its binding affinity to molecular targets and its overall chemical properties .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3-(1-methyl-5-oxopyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C8H13NO3/c1-9-6(2-4-7(9)10)3-5-8(11)12/h6H,2-5H2,1H3,(H,11,12)

InChI Key

MDOWLVRACOMRND-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)CCC(=O)O

Origin of Product

United States

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